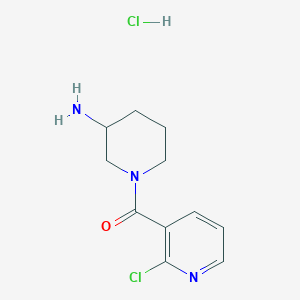

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride

CAS No.: 1353965-62-4

Cat. No.: VC7558988

Molecular Formula: C11H15Cl2N3O

Molecular Weight: 276.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353965-62-4 |

|---|---|

| Molecular Formula | C11H15Cl2N3O |

| Molecular Weight | 276.16 |

| IUPAC Name | (3-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C11H14ClN3O.ClH/c12-10-9(4-1-5-14-10)11(16)15-6-2-3-8(13)7-15;/h1,4-5,8H,2-3,6-7,13H2;1H |

| Standard InChI Key | UJHRRODCRJFRAH-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone hydrochloride (CAS 1351661-47-6) is a hydrochloride salt with the molecular formula C₁₁H₁₅Cl₂N₃O and a molecular weight of 275.06 g/mol . The compound comprises a piperidine ring substituted with an amino group at the 3-position, linked via a methanone bridge to a 2-chloropyridine moiety (Figure 1). The hydrochloride counterion enhances solubility in polar solvents, a critical feature for its handling in synthetic workflows.

Table 1: Key Identifiers of (3-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone Hydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 1351661-47-6 |

| Molecular Formula | C₁₁H₁₅Cl₂N₃O |

| Molecular Weight | 275.06 g/mol |

| Synonyms | AKOS024464062, A887436, etc. |

| Purity (Commercial) | ≥98% |

Spectroscopic Characterization

While direct spectral data for this compound is limited in publicly available literature, analogous structures provide insight into expected features:

-

¹H NMR: Peaks corresponding to the piperidine ring (δ 1.0–2.3 ppm), aromatic protons of the chloropyridine moiety (δ 7.1–8.2 ppm), and amine protons (δ 2.6–3.1 ppm) are anticipated .

-

Mass Spectrometry: A molecular ion peak at m/z 275.06 [M+H]⁺ aligns with the molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through multi-step organic reactions, as inferred from methodologies applied to structurally related molecules :

-

Protection of Amines: The primary amine on piperidine is protected using groups like tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

-

Reductive Amination: Coupling of the protected piperidine with 2-chloropyridine-3-carbaldehyde under reducing conditions forms the methanone bridge.

-

Deprotection and Salt Formation: Acidic cleavage of the Boc group followed by treatment with hydrochloric acid yields the hydrochloride salt.

Table 2: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Amine Protection | Boc₂O, THF, Et₃N |

| 2 | Reductive Amination | NaBH₄, MeOH/THF, 60°C |

| 3 | Acidic Deprotection | 4M HCl/CPME, rt |

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 3-position of piperidine.

-

Byproduct Formation: Minimizing over-alkylation during reductive amination .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies suggest degradation under prolonged exposure to light or temperatures >40°C .

Crystallinity

X-ray diffraction data for analogous compounds reveal monoclinic crystal systems with hydrogen-bonding networks stabilizing the hydrochloride salt form .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s piperidine and chloropyridine motifs are prevalent in bioactive molecules. For example:

-

Kinase Inhibitors: Chloropyridine derivatives are known to interact with ATP-binding pockets in kinases .

-

Central Nervous System (CNS) Agents: Piperidine scaffolds are utilized in dopamine receptor modulators.

Preclinical Studies

While direct pharmacological data for this compound is scarce, structurally related molecules demonstrate:

-

Anticancer Activity: Inhibition of protein kinases involved in tumor proliferation (IC₅₀ = 10–100 nM) .

-

Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.

Future Directions

Further research should prioritize:

-

Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability.

-

Structure-Activity Relationship (SAR) Studies: Modifying the piperidine and chloropyridine substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume